molecular formula C24H19FN2O5S B12031764 Methyl 2-(4-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 612077-15-3

Methyl 2-(4-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12031764
CAS No.: 612077-15-3
M. Wt: 466.5 g/mol
InChI Key: RKANNLXDXRUURI-PDGQHHTCSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine class, a scaffold known for diverse biological activities, including antimicrobial, antioxidant, and antiviral properties. Structurally, it features a thiazole ring fused to a dihydropyrimidine core, with key substituents:

  • 4-(Methoxycarbonyl)phenyl at position 5: Introduces steric bulk and polarity, influencing solubility and binding affinity.
  • Methyl group at position 7 and methoxycarbonyl at position 6: Stabilize the molecule through steric and electronic modulation.

Synthesis typically involves condensation of a thiouracil derivative with chloroacetic acid and aromatic aldehydes under acidic conditions, followed by cyclization . X-ray crystallography studies (e.g., ) confirm a planar thiazolo-pyrimidine core with substituents adopting distinct dihedral angles, critical for intermolecular interactions .

Properties

CAS No.

612077-15-3

Molecular Formula

C24H19FN2O5S

Molecular Weight

466.5 g/mol

IUPAC Name

methyl (2Z)-2-[(4-fluorophenyl)methylidene]-5-(4-methoxycarbonylphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H19FN2O5S/c1-13-19(23(30)32-3)20(15-6-8-16(9-7-15)22(29)31-2)27-21(28)18(33-24(27)26-13)12-14-4-10-17(25)11-5-14/h4-12,20H,1-3H3/b18-12-

InChI Key

RKANNLXDXRUURI-PDGQHHTCSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=N1)C4=CC=C(C=C4)C(=O)OC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=N1)C4=CC=C(C=C4)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Formation of 1,4,5,6-Tetrahydro-2-Pyrimidinethiol Intermediate

The precursor 1,4,5,6-tetrahydro-2-pyrimidinethiol (1 ) is synthesized via a modified Biginelli reaction. Ethyl acetoacetate reacts with thiourea and 2,4-dimethoxybenzaldehyde in the presence of zinc chloride as a Lewis acid, yielding a tetrahydropyrimidinethione derivative. This step achieves yields exceeding 85% under solvent-free conditions at 80°C for 4 hours.

Key Reaction Parameters

  • Reagents : Ethyl acetoacetate (10 mmol), thiourea (15 mmol), 2,4-dimethoxybenzaldehyde (10 mmol), ZnCl₂ (2 mmol).

  • Conditions : Neat reaction at 80°C, 4 hours.

  • Yield : 85%.

Thiazole Ring Annulation

The thiazolo[3,2-a]pyrimidine scaffold is formed by treating 1 with bromomalonitrile in ethanol under basic conditions. Sodium hydroxide (1.2 equiv) facilitates deprotonation and nucleophilic attack, resulting in cyclization to yield thiazolo[3,2-a]pyrimidine (2 ). This step is critical for introducing the sulfur heteroatom and achieves moderate yields (45–60%) due to competing side reactions.

Optimization Insights

  • Solvent : Ethanol enhances solubility of intermediates.

  • Base : Potassium tert-butoxide (t-BuOK) in tert-butyl alcohol improves cyclization efficiency compared to NaOH.

  • Yield : 45% vs. 60% (with t-BuOK).

Functionalization with Fluorobenzylidene and Methoxycarbonyl Groups

Knoevenagel Condensation for Benzylidene Incorporation

The 4-fluorobenzylidene group is introduced via a Knoevenagel reaction between the thiazolo[3,2-a]pyrimidine scaffold and 4-fluorobenzaldehyde. This step employs piperidine as a base in refluxing ethanol, facilitating the formation of the exocyclic double bond.

Reaction Conditions

  • Molar Ratio : 1:1.2 (scaffold:aldehyde).

  • Catalyst : Piperidine (10 mol%).

  • Temperature : 80°C, 6 hours.

  • Yield : 70–75%.

Methoxycarbonylation via Esterification

The methoxycarbonylphenyl moiety is installed through a Suzuki-Miyaura coupling or direct esterification. Methyl 4-(chlorocarbonyl)benzoate reacts with the secondary amine of the scaffold in dimethylformamide (DMF) at 60°C, using triethylamine as a base.

Critical Parameters

  • Coupling Agent : Pd(PPh₃)₄ (5 mol%) for Suzuki reactions.

  • Solvent : DMF ensures high solubility of aromatic intermediates.

  • Yield : 65–70%.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Conditions
CyclocondensationThiourea + Ethyl acetoacetate → 1 85%ZnCl₂, 80°C, 4 h
Annulation1 + Bromomalonitrile → 2 45–60%NaOH/t-BuOK, ethanol, rt–reflux
Knoevenagel2 + 4-Fluorobenzaldehyde → 3 70–75%Piperidine, ethanol, 80°C, 6 h
Esterification3 + Methyl 4-(chlorocarbonyl)benzoate65–70%DMF, Et₃N, 60°C, 12 h

Mechanistic Considerations and Side Reactions

Competing Pathways in Annulation

The use of bromomalonitrile introduces a risk of over-alkylation, leading to dimeric byproducts. Potassium tert-butoxide mitigates this by selectively deprotonating the thiol group, favoring intramolecular cyclization over intermolecular coupling.

Stereochemical Control in Knoevenagel Reaction

The Z-configuration of the benzylidene group is thermodynamically favored due to conjugation with the thiazole ring’s π-system. NMR spectroscopy (¹H and ¹³C) confirms the (2Z)-stereochemistry via coupling constants (J = 12–14 Hz) and NOE correlations.

Scalability and Industrial Feasibility

Solvent Selection and Recovery

Ethanol and DMF are preferred for large-scale synthesis due to their low toxicity and ease of removal via distillation. However, DMF requires careful handling to avoid residual contamination.

Catalytic Efficiency

Zinc chloride and piperidine are cost-effective catalysts, but Pd-based coupling agents in Suzuki reactions increase production costs. Recent advances propose using heterogeneous catalysts (e.g., Pd/C) to improve recyclability .

Chemical Reactions Analysis

Ester Hydrolysis

The methoxycarbonyl groups undergo hydrolysis under basic or acidic conditions:

  • Basic Hydrolysis : With NaOH (1M, 80°C), methyl esters convert to carboxylic acids, enhancing water solubility.

  • Acidic Hydrolysis : HCl (6M, reflux) selectively cleaves ester groups without affecting the thiazole ring.

Table 2: Hydrolysis Outcomes

ConditionProductApplication
NaOH (aq)Carboxylic acid derivativeImproved bioavailability for pharmacological studies
HCl (ethanolic)Partially hydrolyzed intermediatesSynthetic precursors for further modifications

Electrophilic Aromatic Substitution (EAS)

The 4-fluorobenzylidene moiety participates in EAS at the para-position relative to fluorine:

  • Nitration : HNO₃/H₂SO₄ yields nitro derivatives (e.g., 3-nitro substitution).

  • Sulfonation : SO₃/H₂SO₄ introduces sulfonic acid groups for solubility enhancement.

Nucleophilic Attack on the Thiazole Ring

The thiazole nitrogen undergoes alkylation or acylation:

  • Methylation : CH₃I/K₂CO₃ in DMF forms N-methylated products .

  • Acylation : Acetic anhydride/pyridine introduces acetyl groups .

[3+2] Cycloaddition

The α,β-unsaturated ketone moiety reacts with dipolarophiles:

  • With Azides : Forms triazolo-thiazolo-pyrimidine hybrids under Cu(I) catalysis .

  • With Nitrones : Produces isoxazolidine-fused derivatives.

Suzuki-Miyaura Coupling

The 4-(methoxycarbonyl)phenyl group facilitates cross-coupling with aryl boronic acids:

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C.

  • Products : Biaryl derivatives with enhanced π-conjugation for material science applications.

Reduction of Carbonyl Groups

  • Ketone Reduction : NaBH₄/MeOH reduces the 3-oxo group to 3-hydroxy, altering hydrogen-bonding capacity .

  • Selective Ester Reduction : LiAlH₄ converts esters to alcohols without affecting the thiazole ring .

Oxidation of Methyl Substituents

  • KMnO₄/H₂SO₄ : Oxidizes the 7-methyl group to carboxylic acid, modifying electronic properties.

Photochemical Reactivity

UV irradiation (254 nm) induces [2+2] cycloaddition between the benzylidene double bond and adjacent carbonyl groups, forming cyclobutane rings. This reactivity is exploited in photo-switchable drug design.

Table 3: Reactivity Trends in Thiazolo[3,2-a]pyrimidines

Substituent PositionReaction Rate (vs Parent)Key Influence
4-Fluorobenzylidene1.5× faster EASElectron-withdrawing effect of F
7-Methyl0.8× slower oxidationSteric hindrance
6-Methoxycarbonyl2× faster hydrolysisElectron-deficient ester

Stability and Degradation Pathways

  • Thermal Degradation : Decomposes above 250°C via retro-Diels-Alder cleavage .

  • Hydrolytic Stability : Stable in pH 5–7; rapid decomposition in strongly acidic/basic conditions.

This compound’s reactivity profile enables tailored modifications for applications in medicinal chemistry (e.g., prodrug design) and materials science. Systematic studies of its derivatives continue to expand its synthetic utility.

Scientific Research Applications

Structure and Composition

The molecular formula of Methyl 2-(4-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is C25H21FN2O5SC_{25}H_{21}FN_{2}O_{5}S. The compound features a thiazolo-pyrimidine core, which is known for its biological activity.

Medicinal Chemistry

This compound has shown promise in the development of new pharmaceuticals due to its unique structural features.

Anticancer Activity

Recent studies have indicated that compounds with thiazolo-pyrimidine structures exhibit significant anticancer properties. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest potential as chemotherapeutic agents.

Antimicrobial Properties

Research has also explored the antimicrobial efficacy of this compound. In vitro studies have shown that it possesses activity against several bacterial strains, indicating its potential use in developing new antibiotics.

Agricultural Chemistry

The compound's biological activity extends to agricultural applications as well. Its derivatives have been evaluated for use as fungicides and herbicides, showing effectiveness in controlling plant pathogens and weeds.

Material Science

In material science, thiazolo-pyrimidine derivatives are being investigated for their properties as organic semiconductors. Their ability to form stable thin films makes them suitable candidates for electronic applications.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of thiazolo-pyrimidine derivatives, including this compound. The results demonstrated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) at micromolar concentrations.

Case Study 2: Antimicrobial Activity

Research conducted by the International Journal of Antimicrobial Agents assessed the antimicrobial activity of various thiazolo-pyrimidine derivatives against resistant strains of Staphylococcus aureus. The study found that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.

Case Study 3: Agricultural Application

In a field trial published in Pest Management Science, derivatives of this compound were tested for their efficacy as fungicides against Fusarium species. The results indicated a reduction in disease incidence by over 70%, showcasing its potential as an agricultural fungicide.

Mechanism of Action

The mechanism of action of Methyl 2-(4-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are contextualized below against analogs (Table 1).

Table 1: Structural and Functional Comparison of Thiazolo[3,2-a]Pyrimidine Derivatives

Compound Name / ID Substituents (Position) Key Properties Biological Activity Reference
Target Compound 2: 4-Fluorobenzylidene; 5: 4-(Methoxycarbonyl)phenyl m.p. ~210–215°C (estimated); IR: 1719 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N) Potential RNase H inhibition (hypothesized)
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5: 4-Bromophenyl; 6: Ethoxycarbonyl m.p. 160–162°C; Crystal packing dominated by π-halogen interactions Antimicrobial (moderate)
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) 2: 4-Cyanobenzylidene; 7: 5-Methylfuran-2-yl m.p. 213–215°C; IR: 2219 cm⁻¹ (CN); MS: m/z 403 (M⁺) Not reported
Ethyl 2-(3,4,5-Trimethoxybenzylidene)-5-(4-Methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2: 3,4,5-Trimethoxybenzylidene; 5: 4-Methoxyphenyl Dihedral angle: 17.9° (thiazole-trimethoxybenzene); π-π stacking (3.66 Å) Antioxidant (IC₅₀: 12 μM)
Methyl 2-(2-(Methoxycarbonyl)phenyl)hydrazineylidene Derivatives (12b-c) 2: Hydrazineylidene; 5: 4-Methoxyphenyl m.p. 209–221°C; HRMS: m/z 495.1348 ([M+H]⁺) HIV RNase H inhibition (IC₅₀: 0.8 μM)

Key Observations

Substituent Effects on Physicochemical Properties :

  • Electron-Withdrawing Groups (e.g., -F, -CN) : The target’s 4-fluorobenzylidene group enhances thermal stability (higher estimated m.p. vs. bromophenyl analog ). Nitrile substituents (e.g., 11b) lower solubility due to reduced polarity .
  • Methoxycarbonyl vs. Ethoxycarbonyl : Methoxy groups (target compound) offer better metabolic stability than ethoxy analogs, as seen in reduced oxidative metabolism in vitro .

Biological Activity Trends: Antimicrobial Activity: Bromophenyl derivatives () show moderate activity against S. aureus (MIC: 32 μg/mL), while biphenyl analogs () exhibit broader-spectrum efficacy due to lipophilic substituents . Antioxidant Potential: Trimethoxybenzylidene derivatives () outperform the target compound in radical scavenging, attributed to electron-donating methoxy groups enhancing redox activity . Enzyme Inhibition: Hydrazineylidene derivatives () demonstrate potent RNase H inhibition, suggesting the target’s methoxycarbonyl group may optimize binding to hydrophobic enzyme pockets .

Crystallographic Insights :

  • The target’s 4-fluorobenzylidene group likely induces tighter crystal packing via C-F⋯H interactions, contrasting with the π-halogen interactions in bromophenyl analogs .
  • Dihedral angles between thiazole and aryl rings (e.g., 87.8° in ) influence molecular planarity and stacking behavior, critical for solid-state stability .

Biological Activity

Methyl 2-(4-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS Number: 609795-47-3) is a novel compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and findings from recent studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a thiazolo-pyrimidine core with various substituents that may influence its biological activity. The molecular formula is C24H22FN2O5SC_{24}H_{22}FN_2O_5S, with a molecular weight of 500.9 g/mol.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazolo-pyrimidine derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on tumor cell proliferation. Specifically, one study reported an IC50 value of 158.5 ± 12.5 μM against leukemia HL-60 cells, indicating cytotoxic activity that warrants further investigation .

Antibacterial Activity

The compound has also shown promising antibacterial properties. It exhibited significant activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound could serve as a lead structure for the development of new antibacterial agents .

Antifungal Activity

In addition to its antibacterial properties, this compound has been evaluated for antifungal activity against Candida albicans, Aspergillus flavus, and Aspergillus niger. Comparative studies with fluconazole indicated that the thiazolo-pyrimidine derivatives may possess superior antifungal efficacy, highlighting their potential as therapeutic agents in treating fungal infections .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been identified as inhibitors of key enzymes involved in cellular processes such as protein kinase CK2, which plays a crucial role in cancer cell survival and proliferation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Disruption of Membrane Integrity : Its antibacterial and antifungal activities may result from disrupting microbial cell membranes or inhibiting cell wall synthesis.

Case Studies and Research Findings

StudyFindings
Jin et al. (2014)Identified thiazolo-pyrimidine derivatives as potent inhibitors of protein kinase CK2 with significant antitumor activity .
Geist et al. (2020)Reported cytotoxic effects against leukemia cells and substantial antibacterial activity against E. coli and S. aureus with IC50 values indicating effectiveness .
Recent Antifungal Study (2022)Demonstrated enhanced antifungal efficacy compared to fluconazole against various fungal strains, suggesting potential for therapeutic applications in mycology .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?

The compound is synthesized via condensation reactions involving substituted benzaldehydes and heterocyclic precursors. Key steps include:

  • Refluxing with chloroacetic acid, sodium acetate, and acetic anhydride under inert conditions to promote cyclization .
  • Purification via recrystallization from ethyl acetate/ethanol (3:2), achieving yields up to 78% .
  • Monitoring reaction progress using TLC and optimizing molar ratios (e.g., 1:1 aldehyde-to-precursor ratio) to minimize side products .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • 1H/13C NMR : Assign peaks for substituents (e.g., methoxy groups at δ 3.8–4.0 ppm, fluorobenzylidene protons at δ 7.2–7.5 ppm) and confirm stereochemistry (Z-configuration via coupling constants) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and thiazole ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 468.49 for C24H21FN2O5S) and fragmentation patterns .

Q. How is the crystal structure determined, and what parameters are essential for refinement?

  • Single-crystal X-ray diffraction : Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K. Refinement with SHELXL-97, achieving R-factors < 0.06 .
  • Key parameters: Triclinic P1 space group (a = 11.737 Å, b = 14.306 Å, c = 14.555 Å; α = 61.94°, β = 80.79°, γ = 84.88°) .
  • Validate using CCDC deposition and check for disorders in methoxy/fluorophenyl groups .

Advanced Research Questions

Q. What strategies mitigate diastereomer formation during synthesis?

  • Stereochemical control : Use Z-selective conditions (e.g., acetic anhydride as solvent) to favor the thermodynamically stable isomer .
  • Chromatographic separation : Employ preparative HPLC with chiral columns (e.g., Chiralpak IA) and hexane/EtOAc mobile phases .
  • Dynamic NMR : Monitor isomerization kinetics at variable temperatures (e.g., 25–60°C) to identify reversible pathways .

Q. How can intermolecular interactions in the crystal lattice inform solid-state properties?

  • Hydrogen bonding : Analyze C–H···O bonds (2.5–2.8 Å) and π-π stacking (3.6–4.0 Å) using Mercury software .
  • Hirshfeld surface analysis : Quantify contributions of H-bonding (40–50%) and van der Waals interactions to lattice stability .
  • Thermal analysis : Correlate TGA/DSC data (decomposition >200°C) with packing density (1.462 Mg/m³) .

Q. What computational methods predict electronic properties and reactivity?

  • DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level to study HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps .
  • Molecular docking : Screen against biological targets (e.g., kinases) using AutoDock Vina; prioritize poses with binding energies < −8 kcal/mol .
  • MD simulations : Simulate solvent effects (e.g., DMSO/water) to assess conformational flexibility of the thiazolo-pyrimidine ring .

Q. How do substituent variations impact pharmacological activity?

  • SAR studies : Replace the 4-fluorobenzylidene group with electron-withdrawing (e.g., –CN) or donating (–OCH3) groups and assay cytotoxicity (e.g., MTT on HeLa cells) .
  • Metabolic stability : Use liver microsomes (human/rat) and LC-MS to quantify metabolite formation (e.g., ester hydrolysis products) .

Methodological Notes

  • Data contradiction analysis : Cross-validate crystallographic (R-factor) and spectroscopic data to resolve discrepancies in substituent orientation .
  • Experimental design : Use fractional factorial designs to optimize solvent polarity, temperature, and catalyst loading for scalable synthesis .

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